(Biphenyl-2-yloxy)acetic acid
Overview
Description
(Biphenyl-2-yloxy)acetic acid is a chemical compound that belongs to the class of organic compounds known as biphenyls, which contain a biphenyl moiety with an acetic acid substitution. This structure is a key feature in various molecules with potential biological activities, including anti-inflammatory properties as seen in substituted (2-phenoxyphenyl)acetic acids .
Synthesis Analysis
The synthesis of biphenyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, biphenyl-4,4'-diacetic acid, a related compound, was synthesized using a three-stage organic strategy, which included various spectroscopic techniques to characterize the product . Similarly, substituted (2-phenoxyphenyl)acetic acids were synthesized for their anti-inflammatory activity, with halogen substitution enhancing their activity .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. For example, biphenyl-4,4'-diacetic acid crystallizes in the monoclinic P21/c space group, with intermolecular hydrogen bonding observed between the carboxylic groups . The structure of (2-methylphenoxy)acetic acid also features dimeric hydrogen bonding involving the carboxylate groups .
Chemical Reactions Analysis
The chemical reactivity of biphenyl-2-yloxy acetic acid derivatives can be influenced by the substituents on the phenyl rings. For example, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, demonstrating the influence of electron-withdrawing and electron-donating substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are closely related to their molecular structure. The thermal stability of biphenyl-4,4'-diacetic acid was demonstrated through thermogravimetric analysis, indicating its considerable thermal stability . The crystal structure of (2-methylphenoxy)acetic acid revealed the presence of C—H⋯O hydrogen bonding, which contributes to the stability of the structure .
Scientific Research Applications
Biotransformation and Environmental Applications
- Biotransformation of Biphenyl : Research demonstrates that the fungus Paecilomyces lilacinus can metabolize biphenyl, a component related to (Biphenyl-2-yloxy)acetic acid, through initial oxidation and hydroxylation, leading to the formation of di- and trihydroxylated metabolites. This process results in ring cleavage products, indicating a potential application in environmental bioremediation of biphenyl compounds (Gesell, Hammer, Specht, Francke, & Schauer, 2001).
Chemical Synthesis and Characterization
- Chiral Auxiliary Compound : Hydroxyphosphinylacetic acid, structurally related to (Biphenyl-2-yloxy)acetic acid, shows promise as a versatile chiral auxiliary for the separation of diastereomeric alcohols and amines, indicating its utility in the synthesis of enantiomerically pure compounds (Majewska, 2019).
- Synthesis and Structural Analysis : The synthesis and structural characterization of biphenyl-4,4′-diacetic acid, a derivative of (Biphenyl-2-yloxy)acetic acid, have been detailed, highlighting its potential in the development of novel compounds with tailored physical and chemical properties (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Biological and Medicinal Applications
- Antibacterial and Antifungal Activities : Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid have been studied, showing significant antibacterial and antifungal activities, which could be of interest in the development of new antimicrobial agents (Hussien, Fathalla, Mahmoud, & Megahed, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(2-phenylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUMOXHJKKTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277241 | |
Record name | (biphenyl-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-2-yloxy)acetic acid | |
CAS RN |
5348-75-4 | |
Record name | 5348-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (biphenyl-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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